Benzene, 1-chloro-4-(ethenyloxy)-
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Overview
Description
Benzene, 1-chloro-4-(ethenyloxy)- is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and an ethenyloxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(ethenyloxy)- typically involves the reaction of 1-chloro-4-hydroxybenzene with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of Benzene, 1-chloro-4-(ethenyloxy)-.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(ethenyloxy)- can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(ethenyloxy)- can undergo electrophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, directs incoming electrophiles to the ortho and para positions relative to itself.
Oxidation Reactions: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to form the corresponding ethoxy derivative.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled temperatures to facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products Formed:
Substitution: Products include ortho- and para-substituted derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include ethoxy derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(ethenyloxy)- finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(ethenyloxy)- involves its ability to participate in electrophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the ethenyloxy group can participate in resonance stabilization. This dual functionality allows the compound to act as a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Benzene, 1-chloro-4-(ethoxy)-: Similar structure but with an ethoxy group instead of an ethenyloxy group.
Benzene, 1-chloro-4-(methoxy)-: Contains a methoxy group instead of an ethenyloxy group.
Benzene, 1-chloro-4-(propoxy)-: Contains a propoxy group instead of an ethenyloxy group.
Uniqueness: Benzene, 1-chloro-4-(ethenyloxy)- is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-chloro-4-ethenoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULJDRDAYLILV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464648 |
Source
|
Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-56-2 |
Source
|
Record name | 1-Chloro-4-(ethenyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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